REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[NH:7][c:8]1[s:9][c:10]([C:14](=[O:15])[NH:16][CH2:17][c:18]2[cH:19][cH:20][c:21]([F:24])[cH:22][cH:23]2)[c:11]([CH3:13])[n:12]1.[CH2:25]([NH:26][C:27]([c:28]1[s:29][c:30]([NH:31][C:32](=[O:33])[CH2:34][CH2:35][CH2:36][Br:37])[n:38][c:39]1[CH3:40])=[O:41])[c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1>>[CH2:2]1[CH2:3][CH2:4][C:5](=[O:6])[N:7]1[c:8]1[s:9][c:10]([C:14](=[O:15])[NH:16][CH2:17][c:18]2[cH:19][cH:20][c:21]([F:24])[cH:22][cH:23]2)[c:11]([CH3:13])[n:12]1
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Name
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Cc1nc(NC(=O)CCCBr)sc1C(=O)NCc1ccc(F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(NC(=O)CCCBr)sc1C(=O)NCc1ccc(F)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(NC(=O)CCCBr)sc1C(=O)NCc1ccccc1
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Name
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Type
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product
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Smiles
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Cc1nc(N2CCCC2=O)sc1C(=O)NCc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |